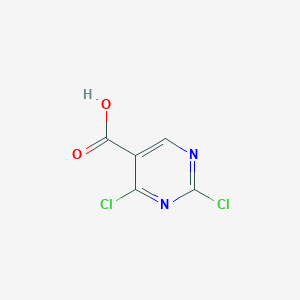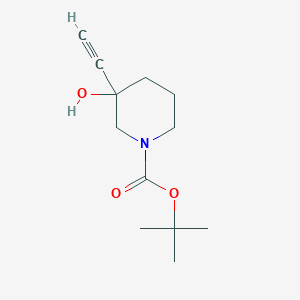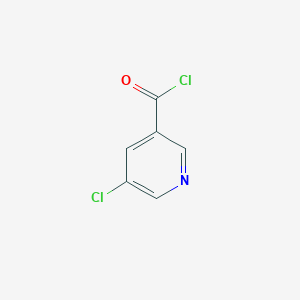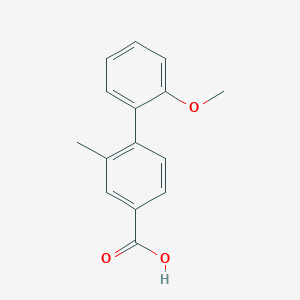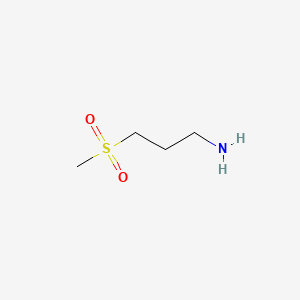
9-Cloro-9-decenonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-9-decenenitrile is an organic compound with the molecular formula C10H16ClN It is a nitrile derivative characterized by the presence of a chlorine atom and a nitrile group attached to a decene chain
Aplicaciones Científicas De Investigación
9-Chloro-9-decenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-decenenitrile typically involves the chlorination of 9-decenenitrile. This process can be carried out using thionyl chloride or phosphoryl chloride as chlorinating agents. The reaction is usually conducted under controlled conditions to ensure the selective chlorination at the 9th position of the decene chain.
Industrial Production Methods
In an industrial setting, the production of 9-Chloro-9-decenenitrile may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-9-decenenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of 9-alkoxy-9-decenenitrile or 9-amino-9-decenenitrile.
Reduction: Formation of 9-amino-9-decene.
Oxidation: Formation of 9-chloro-9-decenoic acid.
Mecanismo De Acción
The mechanism of action of 9-Chloro-9-decenenitrile involves its interaction with molecular targets through its reactive chlorine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
9-Bromo-9-decenenitrile: Similar structure but with a bromine atom instead of chlorine.
9-Iodo-9-decenenitrile: Similar structure but with an iodine atom instead of chlorine.
9-Fluoro-9-decenenitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
9-Chloro-9-decenenitrile is unique due to the specific reactivity of the chlorine atom, which can lead to different chemical behaviors compared to its bromine, iodine, or fluorine counterparts. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
IUPAC Name |
9-chlorodec-9-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQXEOLOCZOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



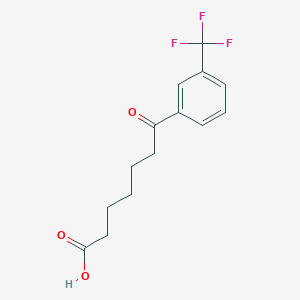
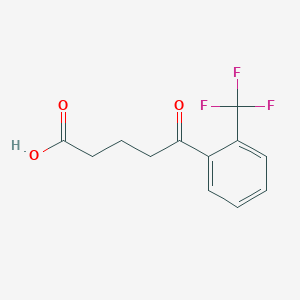
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)
